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Compound of Interest

Compound Name: cis-1,2-Dibenzoylethylene

Cat. No.: B14747115

This technical guide provides a detailed overview of the spectroscopic data for cis-1,2-
Dibenzoylethylene, a key organic compound with applications in research and development.
The document is intended for researchers, scientists, and professionals in the field of drug
development, offering a centralized resource for its nuclear magnetic resonance (NMR),
infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for cis-1,2-
Dibenzoylethylene. Due to the limited availability of experimentally derived data in peer-
reviewed literature for the cis-isomer, some values are estimated based on known
spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR):

The *H NMR spectrum of cis-1,2-Dibenzoylethylene is characterized by signals from its vinyl
and aromatic protons.
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Chemical Shift (d) o
Proton Type Multiplicity Notes

ppm

The two vinyl protons
are chemically
] ) equivalent in the cis
Vinyl (CH=CH) 7.14 Singlet ] )
configuration,
resulting in a single

peak.[1]

Estimated based on
spectral analysis. The
) ) aromatic protons
Aromatic (CeH5s) ~7.4-7.8 Multiplet )
typically appear as a
complex multiplet in

this region.

13C NMR (Carbon-13 NMR):

No experimental 3C NMR data for cis-1,2-Dibenzoylethylene was found in the surveyed
literature. The following are predicted chemical shifts based on the functional groups present in
the molecule.
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Predicted Chemical Shift (d)
Carbon Type Notes
ppm

Ketonic carbonyl carbons are
Carbonyl (C=0) 190-200 typically found in this downfield
region.

The sp? hybridized carbons of

Vinylic (C=C) 130-140
the double bond.
Aromatic carbons typically
resonate in this range. Multiple
) peaks are expected due to the
Aromatic (CeHs) 125-135

different chemical
environments of the ipso,

ortho, meta, and para carbons.

Infrared (IR) Spectroscopy

Specific experimental IR data for cis-1,2-Dibenzoylethylene is not readily available. The table
below lists the expected characteristic absorption bands based on the functional groups in the

molecule.
Functional Group Expected Absorption Range Vibration Mode
(cm~)

C=0 (Carbonyl) 1650-1680 Stretching

C=C (Alkene) 1610-1640 Stretching

C-H (Aromatic) 3000-3100 Stretching

C-H (Vinylic) 3010-3040 Stretching

C-H (Aromatic) 690-900 Out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of cis-1,2-Dibenzoylethylene is expected to show absorption bands
corresponding to Tt-1t* transitions within the conjugated system.
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Parameter Value Solvent

Amax ~260 nm Ethanol

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the
spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of cis-1,2-Dibenzoylethylene (typically 5-10 mg) is dissolved in
a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. The choice of solvent is critical
to avoid interfering signals from the solvent itself. Tetramethylsilane (TMS) is commonly added
as an internal standard for chemical shift referencing (& = 0.00 ppm).

Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300
MHz or higher). For tH NMR, standard acquisition parameters are used. For 3C NMR, proton-
decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique
carbon atom.

IR Spectroscopy

Sample Preparation (Solid): As cis-1,2-Dibenzoylethylene is a solid at room temperature,
several methods can be employed for IR analysis:

o KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr)
powder and pressed into a thin, transparent pellet.

e Nujol Mull: The sample is ground to a fine paste with a mulling agent (e.g., Nujol, a mineral
oil). This paste is then placed between two salt plates (e.g., NaCl or KBr).

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer,
and the spectrum is recorded. A background spectrum of the empty sample holder (or the salt
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plates and mulling agent) is typically run first and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation: A dilute solution of cis-1,2-Dibenzoylethylene is prepared in a UV-
transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure
that the absorbance falls within the linear range of the instrument (typically between 0.1 and
1.0).

Data Acquisition: The sample solution is placed in a quartz cuvette. A reference cuvette
containing the pure solvent is also prepared. The UV-Vis spectrum is recorded on a double-
beam spectrophotometer, which measures the absorbance of the sample as a function of
wavelength. The instrument automatically subtracts the absorbance of the solvent.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of cis-1,2-

Dibenzoylethylene.
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Spectroscopic Analysis Workflow for cis-1,2-Dibenzoylethylene
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Caption: Workflow for spectroscopic analysis of cis-1,2-Dibenzoylethylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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